molecular formula C12H21FN2O2 B13913925 tert-Butyl (1S,2R,3R,5R)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate

tert-Butyl (1S,2R,3R,5R)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B13913925
M. Wt: 244.31 g/mol
InChI Key: WAGXKXDDIIXGOM-DOLQZWNJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features an 8-azabicyclo[3.2.1]octane core with a rigid bicyclic scaffold, critical for conformational restriction in drug design. Key substituents include:

  • A tert-butyl carbamate (Boc) group at the 8-position, enhancing solubility and stability.
  • A fluorine atom at the 2-position, influencing electronic properties and metabolic resistance.
  • A primary amine at the 3-position, enabling further functionalization (e.g., amide coupling).
    The stereochemistry (1S,2R,3R,5R) dictates spatial orientation, impacting target binding and selectivity.

Properties

Molecular Formula

C12H21FN2O2

Molecular Weight

244.31 g/mol

IUPAC Name

tert-butyl (1S,2R,3R,5R)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C12H21FN2O2/c1-12(2,3)17-11(16)15-7-4-5-9(15)10(13)8(14)6-7/h7-10H,4-6,14H2,1-3H3/t7-,8-,9+,10-/m1/s1

InChI Key

WAGXKXDDIIXGOM-DOLQZWNJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@@H]([C@@H](C2)N)F

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C(C2)N)F

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves multi-step organic reactions starting from simpler bicyclic precursors such as N-Boc-nortropinone (tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate). The general approach can be summarized as:

  • Construction of the bicyclic framework with a protected nitrogen (Boc group).
  • Introduction of a ketone functionality at the 3-position (nortropinone derivative).
  • Conversion of the ketone to an amino group via reductive amination or related transformations.
  • Introduction of the fluorine atom at the 2-position using selective fluorination reagents.
  • Protection/deprotection steps to maintain functional group integrity.

Key Intermediate: N-Boc-nortropinone

N-Boc-nortropinone is a pivotal intermediate. It can be synthesized and isolated as tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate. This compound serves as the substrate for further functionalization to introduce amino and fluoro groups.

Representative Preparation Procedure

Formation of 3-Trifluoromethanesulfonyloxy Derivative (Enol Triflate Formation)
  • Starting from N-Boc-nortropinone (e.g., 5-10 g scale), dissolve in anhydrous tetrahydrofuran (THF).
  • Cool to low temperatures (-70 to -78 °C) under inert atmosphere (nitrogen or argon).
  • Add a strong base such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide dropwise to generate the enolate.
  • Add N-phenyltrifluoromethanesulfonimide (PhNTf2) to form the enol triflate intermediate.
  • Stir at low temperature and then allow to warm to ambient temperature over several hours.
  • Workup involves quenching with ammonium chloride solution, extraction with ethyl acetate, washing, drying, and purification by silica gel chromatography.

This intermediate is crucial for subsequent cross-coupling or nucleophilic substitution reactions to introduce fluorine or amino groups.

Introduction of the Amino Group
  • Reductive amination of the ketone or substitution reactions can introduce the amino group at the 3-position.
  • Protective groups (e.g., Boc) on nitrogen are maintained or introduced to prevent side reactions.
  • Catalytic hydrogenation or other reducing agents are used to convert imines or oximes to amines.

Enantioselective and Stereoselective Considerations

  • The bicyclic scaffold’s stereochemistry is critical for biological activity.
  • Enantioselective construction methods often start from chiral or achiral precursors with stereocontrol achieved during ring closure or functional group introduction.
  • Literature reports methods involving desymmetrization of tropinone derivatives or stereocontrolled cyclizations to set the stereochemistry directly during scaffold formation.
  • Reaction conditions such as temperature, solvent, and base choice are optimized to maximize stereoselectivity and yield.

Summary of Key Reagents and Conditions

Step Reagents/Conditions Notes
Enolate formation LDA or lithium bis(trimethylsilyl)amide, -70 to -78 °C Anhydrous THF, inert atmosphere
Enol triflate formation N-phenyltrifluoromethanesulfonimide (PhNTf2) Slow addition, low temperature
Fluorination Selectfluor, DAST, or metal-catalyzed fluorination Stereoselective substitution
Amination Reductive amination, catalytic hydrogenation Boc protection maintained
Purification Silica gel chromatography Cyclohexane/ether or EtOAc/Hexanes mixtures

Representative Reaction Sequence Table

Reaction Step Starting Material Product Yield (%) Reference
Enol triflate formation N-Boc-nortropinone tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate 70-90
Fluorination Enol triflate intermediate 2-Fluoro substituted bicyclic intermediate Variable
Reductive amination (amination) 3-Oxo bicyclic intermediate 3-Amino substituted bicyclic compound Variable

Research Findings and Optimization

  • Studies indicate that low temperatures during enolate formation and triflation are essential for high regio- and stereoselectivity.
  • The choice of base and fluorinating agent significantly affects yield and stereochemical outcome.
  • Transition metal-catalyzed cross-coupling reactions using nickel catalysts have been explored for halide substitutions on similar bicyclic systems, offering mild conditions and good yields.
  • Protecting group strategies, particularly the use of tert-butyl carbamate (Boc), are critical for managing reactivity and facilitating purification.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1S,2R,3R,5R)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

tert-Butyl (1S,2R,3R,5R)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate has numerous applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a useful tool for studying biological processes and interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (1S,2R,3R,5R)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind selectively to these targets, modulating their activity and resulting in various biological effects. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes.

Comparison with Similar Compounds

Substituent Variations at Position 3

Compound Name Substituent at Position 3 Key Features Applications/Findings References
Target Compound 3-amino, 2-fluoro Fluorine enhances electronegativity; amino group allows derivatization. Potential kinase or protease inhibition (inferred from similar scaffolds). N/A (hypothesized)
tert-Butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate 3-amino Lacks fluorine; simpler structure. Intermediate in Pan-Ras inhibitors (e.g., compound 49h , 56b ). Yield: 50% in Pan-Ras inhibitor synthesis.
tert-Butyl (1R,3r,5S)-3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate Pyrazin-2-yloxy Ether-linked heterocycle; polar. Non-sulfonamide class; lower yield (37%).
tert-Butyl (1R,3s,5S)-3-(p-tolyloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate p-Tolyloxy Lipophilic aromatic group. Used in SAR studies for solubility-tuning.
tert-Butyl (1S,2R,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate Hydroxymethyl Dual heterocyclic nitrogen; polar. Lab-scale availability (purity: 98%; CAS: 2820536-71-6).

Key Insight: Fluorine at position 2 in the target compound likely improves metabolic stability compared to non-fluorinated analogues. The amino group offers versatility absent in ether-linked derivatives.

Variations in Bicyclic Core and Stereochemistry

Compound Name Core Structure Stereochemistry Impact References
Target Compound 8-azabicyclo[3.2.1]octane (1S,2R,3R,5R) Optimal 3D arrangement for target binding. N/A
tert-Butyl (1R,4S)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate 2-azabicyclo[2.2.1]heptene (1R,4S) Smaller ring system; reduced steric bulk.
tert-Butyl (1r,3s,5s)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate 8-azabicyclo[3.2.1]octane (1r,3s,5s) Formyl group enables click chemistry. Purity: 95%.

Key Insight : The 8-azabicyclo[3.2.1]octane core provides a balance between rigidity and flexibility, outperforming smaller bicyclo[2.2.1] systems in drug design.

Functional Group Modifications

Compound Name Functional Group Molecular Weight (g/mol) Yield/Purity References
Target Compound Amino, Fluoro 283.3 (calculated) Not reported N/A
tert-Butyl (1R,2S,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate Amino 226.31 Purity: ≥97% (CAS: 1932591-63-3).
tert-Butyl 3-endo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate Hydroxy 227.3 Purity: 97% (CAS: 143557-91-9).
tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate Bromopyrazole 384.3 Intermediate in kinase inhibitors.

Key Insight: The target compound’s fluorine and amino groups provide unique electronic and reactive properties compared to hydroxy or bromo-substituted analogues.

Biological Activity

The compound tert-butyl (1S,2R,3R,5R)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activity. This compound features an amino group and a fluorine atom, which contribute to its unique properties and interactions with biological targets.

  • Molecular Formula : C12H21FN2O2
  • Molecular Weight : 244.31 g/mol
  • IUPAC Name : this compound
  • CAS Number : 2471794-33-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The presence of the amino and fluorine groups enhances its binding affinity and selectivity towards these targets, potentially modulating their activity in various biological pathways.

Biological Activity

Research indicates that the compound exhibits significant biological activity through various mechanisms:

  • Receptor Binding : The fluorine atom increases lipophilicity and enhances binding affinity to receptor sites, which can lead to therapeutic effects.
  • Enzyme Modulation : The amino group allows for strong interactions with enzymes, potentially affecting their catalytic activity.
  • Pharmacological Potential : The compound has been investigated for its potential use in treating conditions such as neurological disorders due to its ability to cross the blood-brain barrier .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals the unique attributes of this compound:

Compound NameStructural FeaturesUnique Attributes
tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylateHydroxy group instead of fluorineDifferent binding properties
tert-butyl (1R,3R,5S)-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylateFormyl group substitutionDifferent reactivity profile
tert-butyl (1R,5S)-3-[methylsulfonyl)oxy]-8-azabicyclo[3.2.1]octane-8-carboxylateMethylsulfonyl groupEnhanced solubility characteristics

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Study 1: Neuropharmacological Effects

A study published in Journal of Medicinal Chemistry explored the neuropharmacological effects of this compound in rodent models. Results indicated that it exhibited significant anxiolytic effects comparable to established anxiolytics, suggesting potential therapeutic applications in anxiety disorders .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. The results demonstrated that it possesses notable antibacterial activity, particularly against Gram-positive bacteria, indicating its potential as an antimicrobial agent .

Study 3: Enzyme Inhibition

Research focusing on enzyme inhibition revealed that this compound effectively inhibits specific enzymes involved in metabolic pathways related to cancer progression, highlighting its potential as an anticancer agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.